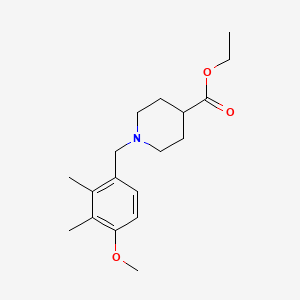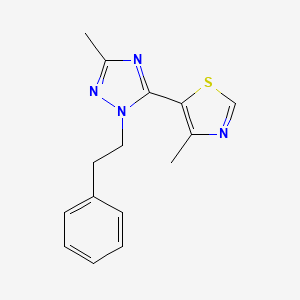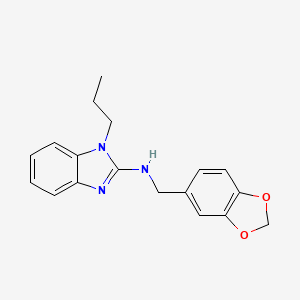
1-(2-chlorobenzyl)-8-mercapto-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals known as purine derivatives. Purine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step chemical reactions. For example, Hesek et al. (1994) described a three-step synthesis process starting from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione to obtain various fused purine-2,6-diones (Hesek & Rybár, 1994). This indicates the complexity and the multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of purine derivatives is often elucidated using spectroscopic methods like NMR and MS spectrometry, as in the study by Gobouri (2020), which helps in understanding the structural aspects of these compounds (Gobouri, 2020).
Chemical Reactions and Properties
Purine derivatives can undergo various chemical reactions, including S-methylation and quaternization as explored by Kleiner (1973). These reactions reflect the reactivity and interaction of these compounds with other chemical entities (Kleiner, 1973).
Physical Properties Analysis
The physical properties, such as crystal packing and molecular sheet formation, are significant for understanding the compound's behavior in solid form. Shukla et al. (2020) conducted a detailed analysis of intermolecular interactions in a xanthine derivative, providing insights into its physical properties (Shukla et al., 2020).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity and stability, is crucial for the application of these compounds. The study by Khaliullin et al. (2020) on thietanyl protection in the synthesis of purine diones gives an idea of the chemical behavior and stability of these molecules (Khaliullin & Shabalina, 2020).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-17-10-11(16-13(17)22)18(2)14(21)19(12(10)20)7-8-5-3-4-6-9(8)15/h3-6H,7H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAHHHZHRSQJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=S)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5670110.png)


![2-(3-methoxypropyl)-9-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670129.png)
![1-{4-methyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidin-5-yl}ethanone](/img/structure/B5670133.png)


![1-methyl-1,2,3,4,5,11-hexahydro-6H-azepino[2,3-b]quinolin-6-one](/img/structure/B5670148.png)
![4-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5670149.png)
![4-[(3,5-dimethylisoxazol-4-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5670164.png)

![ethyl [3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5670177.png)
![N-methyl-N-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B5670180.png)